molecular formula C23H29NO4 B4647859 4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 886643-10-3

4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4647859
CAS No.: 886643-10-3
M. Wt: 383.5 g/mol
InChI Key: CPUNGPIQOVSEIK-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydroquinolin-2(1H)-one class, characterized by a bicyclic core with a ketone group at position 2. Key structural features include:

  • 4-[4-(Butan-2-yloxy)phenyl] group: A branched alkoxy chain at the para position of the phenyl ring introduces lipophilicity and may modulate metabolic stability .

Properties

IUPAC Name

4-(4-butan-2-yloxyphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-5-15(4)28-17-10-8-16(9-11-17)18-13-23(25)24-20-14-22(27-7-3)21(26-6-2)12-19(18)20/h8-12,14-15,18H,5-7,13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUNGPIQOVSEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150288
Record name 6,7-Diethoxy-3,4-dihydro-4-[4-(1-methylpropoxy)phenyl]-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886643-10-3
Record name 6,7-Diethoxy-3,4-dihydro-4-[4-(1-methylpropoxy)phenyl]-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886643-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Diethoxy-3,4-dihydro-4-[4-(1-methylpropoxy)phenyl]-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.

    Ethoxylation: The diethoxy groups can be introduced through an ethoxylation reaction, where ethylene oxide reacts with the compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could yield more saturated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares structural features of the target compound with four analogs:

Compound Name Substituents (Position 4) 6,7-Substituents Molecular Weight (g/mol) Key Properties (Inferred)
4-[4-(Butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one (Target) Butan-2-yloxy (branched alkoxy) Diethoxy ~425 (estimated) High lipophilicity; moderate solubility
6,7-Diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one Trifluoromethyl (electron-withdrawing) Diethoxy ~409 (estimated) Enhanced metabolic stability; lower logP
6,7-Dimethyl-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone 2-Methylphenyl (sterically hindered) Dimethyl ~295 (estimated) Reduced polarity; higher membrane permeability
6,7-Methylenedioxy-4-(3,4-dimethoxyphenyl)quinolin-2(1H)-one 3,4-Dimethoxyphenyl (electron-rich) Methylenedioxy ~382 (estimated) Increased rigidity; potential CNS activity
Key Observations:
  • Position 4 Substituents : The target’s butan-2-yloxy group offers moderate lipophilicity compared to the trifluoromethyl group (more polar) and 2-methylphenyl (less bulky) .
  • 6,7-Substituents : Diethoxy groups in the target may improve solubility relative to dimethyl but reduce rigidity compared to methylenedioxy .
Lipophilicity and Solubility
  • Target vs.
  • Target vs. Dimethyl Analog : Dimethyl substituents decrease polarity, favoring lipid bilayer permeability but possibly reducing solubility in biological fluids.
Metabolic Stability
  • The branched alkoxy chain in the target may slow oxidative metabolism compared to smaller substituents (e.g., methyl or methoxy groups in ).
Steric and Electronic Effects
  • Methylenedioxy in creates a fused ring system, restricting conformational flexibility, which could enhance selectivity in biological interactions.

Biological Activity

The compound 4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one is part of the broader class of 3,4-dihydroquinolinones, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₁O₄
  • Molecular Weight : 317.38 g/mol
  • IUPAC Name : this compound

Research indicates that compounds within the dihydroquinolinone class exhibit significant inhibition of various enzymes, particularly acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases such as Alzheimer's disease (AD). The inhibition of these enzymes can lead to increased levels of neurotransmitters like acetylcholine and dopamine, potentially alleviating cognitive decline associated with AD.

Inhibition of Acetylcholinesterase (AChE)

A study evaluating similar quinolinone derivatives reported that compounds with structural similarities to This compound demonstrated potent AChE inhibitory activity. For instance:

  • Compound 3e showed an IC50 value of 0.34 µM against human AChE, indicating strong efficacy in enzyme inhibition .

Monoamine Oxidase Inhibition

Additionally, the compound's potential as a dual inhibitor of MAO-A and MAO-B was highlighted in various studies. The ability to inhibit these enzymes is crucial for managing mood disorders and neurodegenerative diseases:

  • The aforementioned compound 3e also exhibited IC50 values of 0.91 µM for MAO-A and 2.81 µM for MAO-B .

Toxicity Studies

Toxicity assessments are vital for understanding the safety profile of new compounds. In vitro studies indicated that This compound showed no significant cytotoxic effects on neuronal cell lines (PC12 and HT-22) at concentrations below 12.5 µM. Moreover, acute toxicity studies in mice revealed no adverse effects even at high doses (2500 mg/kg) .

Case Studies and Research Findings

StudyCompoundAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Toxicity
3e0.340.912.81Non-toxic up to 2500 mg/kg
Similar Derivative0.28Not reportedNot reportedNon-toxic up to 12.5 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one?

  • Methodological Answer : The synthesis of this quinolinone derivative typically involves multi-step organic reactions. Key steps include:
  • Catalyzed coupling reactions : Palladium or copper catalysts (e.g., Pd/C or CuI) are often used to facilitate aryl ether formation or cross-coupling reactions for attaching substituents like the butan-2-yloxy group .
  • Solvent and temperature optimization : Ethanol or dimethylformamide (DMF) under reflux conditions (70–120°C) improves reaction yields by enhancing solubility and reaction kinetics .
  • Protection/deprotection strategies : Ethoxy groups may require protection (e.g., using trimethylsilyl chloride) during synthesis to prevent undesired side reactions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Chromatographic techniques : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. A C18 column and acetonitrile/water gradient elution (70:30 to 95:5) can resolve impurities .
  • Spectroscopic characterization :
  • NMR : 1^1H and 13^13C NMR should confirm substituent positions (e.g., butan-2-yloxy at C4 and ethoxy groups at C6/C7). Key signals: δ 1.2–1.4 ppm (triplet for ethoxy CH3) and δ 4.0–4.5 ppm (multiplet for dihydroquinolinone protons) .
  • Mass spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C23H29NO4: 395.42 g/mol) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (e.g., PKA or PKC) using fluorescence-based ADP-Glo™ kits. IC50 values can be calculated from dose-response curves (1 nM–100 μM range) .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293 or HepG2) with 24–72 hr exposure. Normalize results to controls (DMSO vehicle) and report EC50 values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different assay models?

  • Methodological Answer :
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for variability between replicates or assay platforms. For example, if IC50 values differ between fluorescence and luminescence assays, assess whether the discrepancy arises from assay interference (e.g., compound autofluorescence) .
  • Orthogonal validation : Confirm bioactivity using SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd) to target proteins, bypassing enzymatic readout limitations .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In vivo PK studies : Use a crossover design in rodent models (n = 6–8 per group). Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg), then collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hr. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
  • Tissue distribution : Apply autoradiography with 14^14C-labeled compound to assess accumulation in target organs (e.g., liver or brain) .

Q. How can researchers investigate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl, 37°C), basic (0.1 M NaOH, 37°C), and oxidative (3% H2O2) conditions for 24 hr. Monitor degradation products via UPLC-QTOF and identify major metabolites (e.g., quinolinone ring oxidation or ethoxy group hydrolysis) .
  • Plasma stability assays : Incubate the compound in human plasma (37°C, 1 hr) and quantify remaining parent compound using LC-MS. A stability threshold of >90% intact compound is desirable for further development .

Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA)?

  • Methodological Answer :
  • Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down target proteins from cell lysates. Identify bound proteins via tryptic digestion and LC-MS/MS .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in cell lines treated with the compound. Enriched pathways (e.g., MAPK or PI3K-Akt) can pinpoint MoA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one

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